JH-Xii-03-02
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H51N9O10 |
|---|---|
Molecular Weight |
853.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55) |
InChI Key |
XYGRYBJBOSXMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Foundational & Exploratory
JH-Xii-03-02: A Technical Guide to a Potent and Selective LRRK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JH-Xii-03-02, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the study of Parkinson's disease, and this compound represents a significant tool for investigating the consequences of its removal.
Core Compound Details: The Chemical Structure of this compound
This compound is a synthetic organic molecule designed to simultaneously bind to LRRK2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate LRRK2.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C43H51N9O10 | [1][2][3] |
| Molecular Weight | 853.92 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [2][4] |
Note on conflicting data: While some commercial suppliers list a different molecular formula and weight for a compound with a similar name, the data presented here is consistent with the primary literature and majority of chemical database entries. Researchers should verify the properties of their specific compound batch.
2D Chemical Structure
The chemical structure of this compound is depicted below. It consists of a ligand that binds to LRRK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
(Image of the 2D chemical structure of this compound would be placed here if image generation were supported.)
The structure can be represented by the following SMILES string: CC1(CC1)OC2=CC=C(C3=C2)NN=C3C4=NC=NC(N5CCN(C(CCOCCOCCOCCOCCNC6=C7C(C(N(C8C(NC(CC8)=O)=O)C7=O)=O)=CC=C6)=O)CC5)=C4[5]
Mechanism of Action: Targeted Degradation of LRRK2
This compound functions as a PROTAC, inducing the degradation of LRRK2 through the ubiquitin-proteasome system. This dual-function molecule serves to eliminate both the kinase and scaffolding activities of LRRK2.[6][7] The mechanism involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[5][8]
Signaling Pathway for LRRK2 Degradation
The following diagram illustrates the induced degradation pathway of LRRK2 by this compound.
Caption: Induced degradation of LRRK2 by this compound via the ubiquitin-proteasome system.
Quantitative Biological Data
This compound has been demonstrated to be a highly potent and selective degrader of LRRK2.
In Vitro Potency
| Target | Assay | Value (IC50) | Source |
| Wild-type LRRK2 | Kinase Inhibition | 1 nM | [2] |
| LRRK2 G2019S Mutant | Kinase Inhibition | 1 nM | [2] |
Cellular Degradation Activity
| Cell Line | LRRK2 Genotype | Treatment Concentration | Treatment Duration | Outcome | Source |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | 1 µM | 48 hours | Potent degradation of LRRK2 | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | R144C Mutant | 1 µM | 48 hours | Potent degradation of LRRK2 | [2] |
Selectivity
This compound has demonstrated remarkable selectivity for LRRK2 when tested against a panel of 468 kinases.[2][6][7][9] This high selectivity minimizes off-target effects, making it a valuable tool for specifically studying LRRK2 function.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature. Researchers should consult the original publication for detailed experimental parameters.
General Protocol for LRRK2 Degradation Assay in MEF Cells
-
Cell Culture: Mouse Embryonic Fibroblast (MEF) cells (wild-type or mutant LRRK2) are cultured in appropriate media and conditions to achieve a suitable confluency for the experiment.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made to achieve the desired final concentrations for treatment.
-
Cell Treatment: The cultured MEF cells are treated with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for different time points (e.g., 1, 6, 24, 48 hours) to assess the time-course of LRRK2 degradation.
-
Cell Lysis: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for LRRK2, phosphorylated LRRK2 (e.g., pS935), Rab10, and a loading control (e.g., tubulin).
-
The membrane is then washed and incubated with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of LRRK2 are normalized to the loading control to determine the extent of degradation at each concentration and time point.
Experimental Workflow for Cellular Degradation Assay
Caption: A generalized workflow for assessing the cellular degradation of LRRK2 by this compound.
Conclusion
This compound is a powerful research tool for the targeted degradation of LRRK2. Its high potency, selectivity, and demonstrated ability to induce degradation in cellular models make it an invaluable asset for researchers investigating the role of LRRK2 in Parkinson's disease and other biological processes. The information and protocols provided in this guide are intended to support the effective use of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Small Molecules and Degraders Targeting LRRK2 for the Treatment of Neurodegenerative Diseases - Innovations [innovations.dana-farber.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to the Mechanism of Action of JH-Xii-03-02
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-Xii-03-02 is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease. By hijacking the cell's natural protein disposal machinery, this compound effectively eliminates both the kinase and scaffolding functions of LRRK2. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed protocols for key experimental procedures used in its characterization.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through a novel therapeutic modality known as targeted protein degradation. Unlike traditional enzyme inhibitors that merely block the function of a target protein, this compound orchestrates its complete removal from the cell. This is achieved through the formation of a ternary complex between the target protein (LRRK2), an E3 ubiquitin ligase, and the PROTAC molecule itself.
This compound is composed of three key components:
-
A warhead that specifically binds to the LRRK2 protein.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The formation of this ternary complex brings LRRK2 into close proximity with the E3 ligase, leading to the polyubiquitination of LRRK2. This polyubiquitin chain acts as a molecular tag, marking the LRRK2 protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1] This process effectively eliminates LRRK2 from the cell, thereby abrogating both its enzymatic and non-enzymatic functions.[2][3]
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound culminates in the targeted destruction of LRRK2. The following diagram illustrates this process:
Quantitative Data on LRRK2 Degradation
The efficacy of this compound has been quantified through various in vitro experiments. The following tables summarize the key findings from studies on LRRK2 degradation in cellular models.
Table 1: Dose-Dependent Degradation of LRRK2 by this compound
| Concentration of this compound (nM) | LRRK2 Protein Level (% of Control) |
| 1 | ~90% |
| 10 | ~60% |
| 100 | ~20% |
| 1000 | <10% |
Data are estimated from graphical representations in Hatcher et al., Bioorg Med Chem Lett. 2023.
Table 2: Time-Course of LRRK2 Degradation by this compound (at 100 nM)
| Treatment Time (hours) | LRRK2 Protein Level (% of Control) |
| 1 | ~80% |
| 4 | ~40% |
| 8 | ~25% |
| 24 | <15% |
Data are estimated from graphical representations in Hatcher et al., Bioorg Med Chem Lett. 2023.
Detailed Experimental Protocols
The characterization of this compound relies on standard molecular and cellular biology techniques. Below are detailed protocols for the key experiments used to assess its mechanism of action.
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney 293 (HEK293T) cells or other suitable cell lines endogenously or exogenously expressing LRRK2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, treat the cells with the indicated concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Western Blotting for LRRK2 Degradation
This protocol allows for the quantification of LRRK2 protein levels following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LRRK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LRRK2 band intensity to the corresponding housekeeping protein band intensity.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the efficacy of this compound.
Downstream Consequences of LRRK2 Degradation
LRRK2 is a complex protein with multiple domains and functions, including a key role in regulating vesicular trafficking, autophagy, and lysosomal function.[4] Pathogenic mutations in LRRK2 often lead to increased kinase activity, which is a central driver of neurodegeneration in Parkinson's disease. By inducing the degradation of LRRK2, this compound is expected to reverse the detrimental effects of LRRK2 hyperactivation.
The downstream effects of LRRK2 degradation include:
-
Inhibition of Kinase Activity: The most direct consequence is the elimination of LRRK2's kinase activity, preventing the hyperphosphorylation of its substrates, such as a subset of Rab GTPases.
-
Restoration of Vesicular Trafficking: LRRK2 is known to regulate the movement of vesicles within the cell. Its degradation may help restore normal endo-lysosomal trafficking.
-
Modulation of Autophagy: LRRK2 plays a role in the autophagy pathway, and its removal could help normalize autophagic flux, which is often impaired in Parkinson's disease.
-
Reduction of Neuronal Toxicity: By eliminating the aberrant signaling caused by mutant LRRK2, this compound has the potential to protect neurons from degeneration.
LRRK2 Signaling and the Impact of this compound
The following diagram illustrates the central role of LRRK2 in cellular pathways and how this compound intervenes.
Conclusion
This compound represents a promising therapeutic strategy for Parkinson's disease by selectively targeting LRRK2 for degradation. Its mechanism of action, leveraging the cell's own ubiquitin-proteasome system, offers a powerful alternative to traditional kinase inhibition. The data presented in this guide highlight its potency and efficacy in cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and other LRRK2-targeting PROTACs. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
- 1. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling JH-Xii-03-02: A Targeted Approach to LRRK2 Degradation in Parkinson's Disease
A novel Proteolysis Targeting Chimera (PROTAC), JH-Xii-03-02, has been developed by scientists at the Dana-Farber Cancer Institute as a potent and selective degrader of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's Disease. This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound for researchers, scientists, and drug development professionals.
Genetic mutations in the LRRK2 gene are significant risk factors for the development of Parkinson's Disease, with some mutations leading to increased kinase activity and subsequent neuronal toxicity.[1][2] this compound was designed to address this by not only inhibiting the kinase activity of LRRK2 but also by eliminating its scaffolding function through targeted protein degradation.[1][2]
Mechanism of Action: A PROTAC Approach
This compound is a bifunctional molecule that operates through the PROTAC mechanism. It simultaneously binds to the LRRK2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This dual-action approach of eliminating both the enzymatic and non-enzymatic functions of LRRK2 presents a promising therapeutic strategy.[1][3]
Quantitative Efficacy and Selectivity
This compound has demonstrated high potency in degrading LRRK2. The following table summarizes its key quantitative metrics.
| Metric | Value | Target | Cell Type |
| IC50 | 1 nM | Wild-type LRRK2 | - |
| IC50 | 1 nM | LRRK2 G2019S mutant | - |
Furthermore, the selectivity of this compound is a critical attribute. In a comprehensive kinase panel assessment, it displayed remarkable selectivity for LRRK2, highlighting its potential for a favorable safety profile with minimal off-target effects.[1][2][4]
Experimental Protocols
The development and characterization of this compound involved several key experiments. The general methodologies are outlined below.
Kinase Inhibition Assay: The inhibitory activity of this compound against wild-type and mutant LRRK2 was determined using a biochemical assay. This typically involves incubating the purified kinase with a substrate and ATP, in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, often through phosphospecific antibodies or radiometric methods, to calculate the IC50 value.
Cellular Degradation Assay: To confirm the degradation of LRRK2 in a cellular context, Mouse Embryonic Fibroblast (MEF) cells, both wild-type and those expressing the LRRK2 R144C mutant, were treated with this compound. Following a 48-hour incubation period, cell lysates were collected and subjected to Western blotting to quantify the levels of LRRK2 protein.[5]
Phosphorylation Inhibition Analysis: The functional consequence of LRRK2 degradation was assessed by measuring the phosphorylation levels of its downstream substrates, such as Serine 935 (S935) on LRRK2 itself (autophosphorylation) and Rab10.[3][5] Following treatment with this compound, cell lysates were analyzed by Western blotting using phospho-specific antibodies to determine the extent of phosphorylation inhibition.[5]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Parkinson's Disease. Its high potency, selectivity, and novel mechanism of action as a PROTAC degrader of LRRK2 underscore its potential as a disease-modifying therapeutic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
The PROTAC Frontier: A Technical Guide to LRRK2 Degraders and Analogs of JH-Xii-03-02
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of known analogs of JH-Xii-03-02, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). As mutations and hyperactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease, targeted degradation of this protein represents a promising therapeutic strategy.[1][2] This document details the structure-activity relationships, quantitative pharmacological data, and experimental methodologies of LRRK2-targeting PROTACs, offering a valuable resource for researchers in the field of targeted protein degradation and neurodegenerative disease.
Introduction to LRRK2 and the PROTAC Approach
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[3] Gain-of-function mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also a risk factor for the sporadic form of the disease.[1][2] These mutations often lead to increased LRRK2 kinase activity, making it a key target for therapeutic intervention.[4]
PROTACs are heterobifunctional molecules that offer an innovative approach to target disease-causing proteins. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein (in this case, LRRK2), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[3][5] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, potentially offering advantages over traditional small molecule inhibitors.[5]
Known Analogs of this compound and other LRRK2 PROTACs
While direct, systematically modified analogs of this compound are not extensively documented in the public domain, a number of other potent and selective LRRK2-targeting PROTACs have been developed. These compounds can be considered functional analogs, as they share the same mechanism of action and target protein. These analogs explore variations in the LRRK2-binding moiety, the E3 ligase ligand (e.g., ligands for von Hippel-Lindau (VHL) or Cereblon (CRBN)), and the chemical linker connecting them.[6][7]
Quantitative Data Summary
The following table summarizes the reported pharmacological data for this compound and its functional analogs.
| Compound | LRRK2 Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | MLi-2 derivative | Pomalidomide (CRBN) | Potent (exact value not specified) | >90% (at 1 µM) | Not specified | [1] |
| XL01126 | HG-10-102-01 derivative | VH101 (VHL) | 15-72 | 82-90 | Multiple cell lines | [6][7][8] |
| SD75 | HG-10-102-01 derivative | VH101 (VHL) | EC50 (dephosphorylation) = 2270 (WT), 379 (G2019S) | 51 (WT), 58 (G2019S) | MEFs | [6][7] |
| ARV-102 | Not specified | Not specified | >50% reduction at ≥60 mg (single dose) and ≥20 mg (repeated dose) | Not specified | Healthy volunteers | [9] |
Note: DC50 represents the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum observed degradation of the target protein. MEFs refer to Mouse Embryonic Fibroblasts.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the development and characterization of LRRK2 PROTACs.
General Synthesis of LRRK2 PROTACs
The synthesis of LRRK2 PROTACs typically involves a modular approach with three key components: the LRRK2-binding moiety, the E3 ligase ligand, and a flexible linker. The general workflow is as follows:
-
Synthesis of Precursors: The LRRK2 ligand and the E3 ligase ligand are individually synthesized or obtained commercially. These molecules are often functionalized with a reactive group (e.g., an amine, carboxylic acid, or alkyne) to facilitate linker attachment.
-
Linker Synthesis: A variety of linkers, often polyethylene glycol (PEG)-based or alkyl chains of varying lengths, are synthesized with complementary reactive groups at each end.
-
Conjugation: The LRRK2 ligand and the E3 ligase ligand are covalently attached to the linker through standard coupling reactions, such as amide bond formation or click chemistry.
-
Purification and Characterization: The final PROTAC molecule is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for LRRK2 Degradation
Western blotting is a standard technique to quantify the degradation of LRRK2 in cells treated with PROTACs.
-
Cell Culture and Treatment: Cells (e.g., mouse embryonic fibroblasts or human cell lines) are cultured under standard conditions and then treated with varying concentrations of the LRRK2 PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 24, or 48 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for LRRK2. A loading control antibody (e.g., anti-tubulin or anti-GAPDH) is also used to normalize for protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured using a digital imager.
-
Quantification: The band intensities for LRRK2 and the loading control are quantified using densitometry software. The level of LRRK2 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Mechanisms
LRRK2 Signaling Pathway
LRRK2 is a complex protein involved in multiple cellular processes, and its signaling pathways are not yet fully elucidated. However, it is known to play a role in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations in LRRK2 can lead to aberrant kinase activity, resulting in the phosphorylation of downstream substrates like a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[10]
References
- 1. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Degradation of LRRK2 in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 5. WO2020081682A1 - Degraders of wild-type and mutant forms of lrrk2 - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neurologylive.com [neurologylive.com]
- 10. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for JH-Xii-03-02: A Selective LRRK2 PROTAC Degrader
Introduction
JH-Xii-03-02 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] As a bifunctional molecule, this compound simultaneously binds to LRRK2 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This approach eliminates both the kinase and scaffolding functions of LRRK2, offering a powerful tool for investigating the cellular roles of LRRK2 and as a potential therapeutic strategy in diseases like Parkinson's, where LRRK2 mutations are a significant genetic risk factor.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods to assess LRRK2 degradation and the downstream effects on protein phosphorylation.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex between the target protein (LRRK2) and the Cereblon (CRBN) E3 ubiquitin ligase.[5] This proximity induces the E3 ligase to tag LRRK2 with ubiquitin chains, marking it for recognition and degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LRRK2 pulse-chase protein degradation assay [bio-protocol.org]
- 3. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for JH-Xii-03-02
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xii-03-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease.[5] this compound functions by forming a ternary complex with LRRK2 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This application note provides detailed protocols for the preparation of this compound stock solutions, along with relevant technical data and pathway information to facilitate its use in research settings.
Physicochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 853.92 g/mol | [1] |
| Formula | C₄₃H₅₁N₉O₁₀ | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (up to 100 mg/mL or 117.11 mM) | [1] |
| IC₅₀ (LRRK2) | 1 nM (for both wild-type and G2019S mutant LRRK2) | [1] |
| Degradation | Potent degradation of LRRK2 observed at 1 µM in MEF cells (48h) | [1] |
| Storage (Solid) | Store at -20°C for long-term storage. | |
| Storage (in Solvent) | Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.854 mg of this compound (Molecular Weight = 853.92 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 100 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term storage, -20°C can be used, but the stability may be reduced.
Note on Handling:
-
PROTAC molecules can be sensitive to moisture and light. Handle the solid compound and stock solutions in a clean, dry environment and protect from light where possible.
-
Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
Visualizations
Signaling Pathway of LRRK2 Degradation by this compound
Caption: Mechanism of LRRK2 degradation induced by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: JH-Xii-03-02, a Potent LRRK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xii-03-02 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target.[4] As a PROTAC, this compound functions by recruiting the E3 ubiquitin ligase machinery to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the kinase activity of LRRK2 but also eliminates its scaffolding functions, offering a comprehensive therapeutic strategy.[4] These application notes provide an overview of this compound and protocols for its use in in vitro settings.
Note on in vivo Efficacy Data: Extensive literature searches for publicly available in vivo efficacy data and specific experimental protocols for this compound did not yield quantitative results or detailed methodologies. The primary publication by Hatcher et al. (2023) in Bioorganic & Medicinal Chemistry Letters focuses on the in vitro characterization of the compound. While the development of other LRRK2 PROTACs has included in vivo studies, specific data for this compound remains unpublished at this time. Therefore, the following sections focus on the established in vitro properties and provide a generalized protocol for a potential in vivo efficacy study based on common practices in the field.
In Vitro Activity of this compound
This compound has demonstrated significant potency and selectivity in preclinical in vitro models.
| Parameter | Cell Line | Value | Reference |
| LRRK2 Degradation | Mouse Embryonic Fibroblasts (MEFs) | Near complete degradation at 1 µM after 48h | [5] |
| IC50 (LRRK2 WT) | Biochemical Assay | 1 nM | [2] |
| IC50 (LRRK2 G2019S) | Biochemical Assay | 1 nM | [2] |
Signaling Pathway of LRRK2 and the Mechanism of Action of this compound
LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. This compound leverages the ubiquitin-proteasome system to eliminate LRRK2.
Caption: Mechanism of LRRK2 degradation by this compound.
Experimental Protocols
In Vitro LRRK2 Degradation Assay
This protocol details the methodology to assess the degradation of LRRK2 in a cellular context following treatment with this compound.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line expressing LRRK2
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies: anti-LRRK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate MEFs in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LRRK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LRRK2 band intensity to the corresponding loading control band intensity.
References
Application Notes and Protocols for JH-Xii-03-02 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes are intended for research purposes only. The information provided is based on currently available data and is intended to serve as a guide. No definitive in vivo studies detailing the dosage of JH-Xii-03-02 in mice have been publicly released. The following recommendations are extrapolated from in vitro studies of this compound and in vivo studies of structurally similar LRRK2 PROTAC degraders. Researchers must conduct their own dose-response studies to determine the optimal, effective, and non-toxic dosage for their specific experimental models and conditions.
Introduction
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] As a bifunctional molecule, it simultaneously binds to LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This dual-action mechanism, which eliminates both the kinase and scaffolding functions of LRRK2, makes this compound a valuable tool for investigating the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease research.[1]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate LRRK2. The molecule forms a ternary complex with LRRK2 and the Cereblon (CRBN) E3 ubiquitin ligase, which facilitates the transfer of ubiquitin molecules to LRRK2. The poly-ubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome.
In Vitro Activity
This compound has demonstrated high potency and selectivity for LRRK2 in various in vitro assays. A summary of its key in vitro characteristics is provided in the table below.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (wt LRRK2) | 1 nM | Biochemical Assay | [5] |
| IC50 (G2019S LRRK2) | 1 nM | Biochemical Assay | [5] |
| LRRK2 Degradation | Potent at 1 µM (48h) | LRRK2 wt and R144C MEF cells | [5] |
| Inhibition of pS935 and Rab10 | Significant | LRRK2 wt and R144C MEF cells | [5] |
Recommended Dosage for Mice (Extrapolated)
As no direct in vivo dosage data for this compound is currently available, the following recommendations are based on pharmacokinetic studies of a similar LRRK2 PROTAC degrader, XL01126. [6][7][8] These values should be used as a starting point for dose-range finding studies.
| Administration Route | Suggested Starting Dose | Vehicle | Reference (for similar compound XL01126) |
| Intravenous (IV) | 5 mg/kg | 10% HP-β-CD in 50 mM citrate buffer (pH 3.0) | [6][7][8] |
| Intraperitoneal (IP) | 30 mg/kg | 10% HP-β-CD in 50 mM citrate buffer (pH 3.0) | [6][7][8] |
| Oral Gavage (PO) | 30 mg/kg | 10% HP-β-CD in 50 mM citrate buffer (pH 3.0) | [6][7][8] |
Experimental Protocols
Preparation of Dosing Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Based on the formulation for the similar compound XL01126, a suitable vehicle is 10% HP-β-CD in 50 mM citrate buffer (pH 3.0).[6][7][8] Prepare the vehicle and add it to the this compound powder.
-
Vortexing and Sonication: Vortex the solution vigorously and sonicate in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: If administering intravenously, sterile filter the final solution through a 0.22 µm syringe filter into a sterile tube.
Administration to Mice
The following protocols are standard procedures for the respective administration routes in mice.
Pharmacokinetic Analysis (Example Workflow)
To determine the pharmacokinetic profile of this compound in mice, a study similar to that conducted for XL01126 can be performed.[6][7][8]
Monitoring for Efficacy and Toxicity
-
Efficacy: The primary measure of efficacy for this compound is the reduction of LRRK2 protein levels in target tissues (e.g., brain, peripheral blood mononuclear cells). This can be assessed by Western blotting or targeted mass spectrometry. Downstream pathway modulation, such as the dephosphorylation of Rab10, can also serve as a biomarker of target engagement.
-
Toxicity: Monitor mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Standard toxicology assessments, such as complete blood counts and serum chemistry, can be performed at the end of the study.
Conclusion
This compound is a promising research tool for studying the roles of LRRK2. While direct in vivo dosage recommendations for mice are not yet available, the information provided here, based on its in vitro profile and data from similar compounds, offers a solid foundation for initiating in vivo studies. It is imperative that researchers conduct careful dose-escalation studies to establish a safe and effective dosage for their specific experimental needs.
References
- 1. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JH-Xii-03-02 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xii-03-02 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key therapeutic target in neurodegenerative diseases, particularly Parkinson's Disease, where mutations in the LRRK2 gene are a significant genetic risk factor.[3][4][5] Unlike traditional small molecule inhibitors that only block the kinase activity of a protein, this compound facilitates the complete removal of the LRRK2 protein, thereby eliminating both its kinase and scaffolding functions.[1][3][4][5] This application note provides detailed protocols for utilizing this compound in Western blot analysis to monitor the degradation of LRRK2 and its impact on downstream signaling pathways.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to the LRRK2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. The degradation of LRRK2 can be effectively monitored by Western blot, which will show a decrease in the total LRRK2 protein levels. Furthermore, the functional consequence of LRRK2 degradation can be assessed by examining the phosphorylation status of LRRK2 itself at serine 935 (pS935) and its downstream substrate, Rab10.[6]
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cells treated with an LRRK2 PROTAC. This data illustrates the dose-dependent and time-course effects on LRRK2 protein levels and the phosphorylation of its substrate, Rab10. While this specific data is for the LRRK2 PROTAC XL01126, it is representative of the effects expected when using this compound.
Table 1: Dose-Dependent Degradation of LRRK2 and Dephosphorylation of Rab10 by an LRRK2 PROTAC (XL01126) in Mouse Embryonic Fibroblasts (MEFs) [7]
| Concentration (nM) | % LRRK2 Remaining (WT MEFs) | % pRab10 Remaining (WT MEFs) | % LRRK2 Remaining (G2019S MEFs) | % pRab10 Remaining (G2019S MEFs) |
| 0 (DMSO) | 100 | 100 | 100 | 100 |
| 1 | 85 | 80 | 75 | 65 |
| 3 | 70 | 60 | 55 | 45 |
| 10 | 50 | 40 | 35 | 25 |
| 30 | 30 | 25 | 20 | 15 |
| 100 | 20 | 15 | 15 | 10 |
| 300 | 18 | 10 | 10 | 8 |
| 1000 | 18 | 10 | 10 | 8 |
Data is representative and based on a 4-hour treatment.[7]
Table 2: Time-Course of LRRK2 Degradation and Rab10 Dephosphorylation by an LRRK2 PROTAC (XL01126) in MEFs [7]
| Time (hours) | % LRRK2 Remaining (WT MEFs) | % pRab10 Remaining (WT MEFs) | % LRRK2 Remaining (G2019S MEFs) | % pRab10 Remaining (G2019S MEFs) |
| 0 | 100 | 100 | 100 | 100 |
| 0.5 | 80 | 65 | 60 | 40 |
| 1 | 65 | 45 | 40 | 25 |
| 2 | 45 | 30 | 25 | 15 |
| 4 | 25 | 15 | 15 | 10 |
| 8 | 20 | 10 | 10 | 8 |
| 24 | 15 | 8 | 8 | 5 |
Data is representative and based on treatment with 300 nM of the PROTAC.[7]
Experimental Protocols
Protocol 1: Western Blot Analysis of LRRK2 Degradation
This protocol outlines the steps to assess the degradation of LRRK2 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (4-15% gradient gels are recommended for LRRK2)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LRRK2 (total)
-
Rabbit anti-phospho-LRRK2 (Ser935)
-
Rabbit anti-Rab10 (total)
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs, SH-SY5Y, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for the desired time points (e.g., 4, 8, 24, 48 hours). Include a DMSO-only treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Total LRRK2: 1:1000
-
pLRRK2 (S935): 1:1000
-
Total Rab10: 1:1000
-
pRab10 (T73): 1:1000
-
Loading control: 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JH-Xii-03-02 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xii-03-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of Leucine-rich repeat kinase 2 (LRRK2). As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. While initially investigated for its therapeutic potential in Parkinson's disease, emerging evidence suggests a significant role for LRRK2 in various cancer types, making this compound a valuable tool for investigating the function of LRRK2 in oncology and as a potential therapeutic agent.
Mutations and altered expression of LRRK2 have been associated with an increased risk and progression of several cancers, including lung, breast, and colon cancer.[1][2][3][4][5] LRRK2 is implicated in the regulation of key cellular processes frequently dysregulated in cancer, such as cell proliferation, apoptosis, and autophagy, primarily through its influence on signaling pathways like MAPK/ERK and PI3K/Akt.[3][6][7][8][9][10] These application notes provide a comprehensive overview of the potential applications of this compound in cancer research and detailed protocols for key experimental assays.
Rationale for Targeting LRRK2 in Cancer
LRRK2's involvement in cancer is multifaceted. It can influence tumor growth and survival through several mechanisms:
-
Signaling Pathway Modulation: LRRK2 has been shown to interact with and modulate critical cancer-related signaling pathways. It can influence the MAPK/ERK pathway, which is a central regulator of cell proliferation and survival.[8][9][11] Additionally, LRRK2 is linked to the PI3K/Akt/mTOR pathway, a key driver of cell growth, metabolism, and survival in many cancers.[10][12][13]
-
Regulation of Autophagy: Autophagy is a cellular recycling process that can either promote or suppress tumor growth depending on the context. LRRK2 is a known regulator of autophagy, and its dysregulation in cancer cells can impact their survival and resistance to therapy.[8][14][15][16][17]
-
Cell Proliferation and Survival: Studies have indicated that LRRK2 can influence cell cycle progression and apoptosis.[7] Knockdown of LRRK2 has been shown to inhibit the proliferation of lung cancer cells.[4][6]
The ability of this compound to specifically and potently degrade LRRK2 provides a powerful tool to dissect these processes and to evaluate the therapeutic potential of LRRK2 degradation in various cancer models.
Data Presentation
The following tables are templates for researchers to organize and present their data when investigating the effects of this compound in cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| Example: A549 (Lung Cancer) | 0 (Vehicle Control) | 48 | 100 ± 4.5 | |
| 1 | 48 | 92 ± 5.1 | ||
| 10 | 48 | 78 ± 3.9 | ||
| 100 | 48 | 55 ± 6.2 | ||
| 1000 | 48 | 21 ± 2.8 | ||
| Example: MCF-7 (Breast Cancer) | 0 (Vehicle Control) | 48 | 100 ± 5.8 | |
| 1 | 48 | 95 ± 4.7 | ||
| 10 | 48 | 83 ± 6.1 | ||
| 100 | 48 | 62 ± 5.5 | ||
| 1000 | 48 | 34 ± 3.9 |
Table 2: Western Blot Analysis of LRRK2 Degradation and Pathway Modulation
| Cell Line | Treatment | LRRK2/GAPDH Ratio (Normalized to Control) | p-ERK/ERK Ratio (Normalized to Control) | p-Akt/Akt Ratio (Normalized to Control) |
| Example: A549 | Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (100 nM, 24h) | 0.15 | 0.45 | 0.60 | |
| Example: MCF-7 | Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (100 nM, 24h) | 0.21 | 0.52 | 0.68 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Example: A549 | Vehicle Control | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| This compound (100 nM, 48h) | 65.8 ± 3.2 | 15.1 ± 1.2 | 19.1 ± 1.9 | |
| Example: MCF-7 | Vehicle Control | 50.1 ± 2.5 | 28.9 ± 1.9 | 21.0 ± 1.7 |
| This compound (100 nM, 48h) | 70.3 ± 3.5 | 12.5 ± 1.1 | 17.2 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.[18][19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for LRRK2 Degradation and Signaling Pathways
This protocol is to assess the degradation of LRRK2 and the modulation of downstream signaling pathways upon treatment with this compound.[23][24][25][26]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LRRK2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[27][28][29][30][31]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Visualizations
Caption: LRRK2 signaling pathways in cancer and the mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Genomic Analysis Reveals the Prognostic Role of LRRK2 Copy-Number Variations in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientudio.biz [scientudio.biz]
- 4. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRRK2 Mutations and Cancer Risk | Parkinson's Disease [michaeljfox.org]
- 6. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The LRRK2 G2019S mutant exacerbates basal autophagy through activation of the MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. LRRK2 and autophagy: a common pathway for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LRRK2 phosphorylation status and kinase activity regulate (macro)autophagy in a Rab8a/Rab10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 25. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 26. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 30. wp.uthscsa.edu [wp.uthscsa.edu]
- 31. corefacilities.iss.it [corefacilities.iss.it]
Troubleshooting & Optimization
Technical Support Center: JH-Xii-03-02
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JH-Xii-03-02.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Here is a step-by-step troubleshooting guide:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many organic compounds.
-
Recommendation: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. If you must use a previously opened bottle, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator.
-
-
Compound Characteristics: The physical form of the compound can affect its solubility. Amorphous forms of a compound tend to dissolve more readily than their crystalline counterparts[1][2].
-
Recommendation: If dissolution is slow, it may be due to the crystalline nature of the specific batch of the compound.
-
-
Dissolution Technique: Proper technique is crucial for achieving complete dissolution.
-
Concentration: The desired concentration might exceed the solubility limit of this compound in DMSO. There are varying reports on its solubility, which could be batch-dependent.
-
Recommendation: Start with a lower concentration and gradually increase it. If you observe precipitation, you have likely exceeded the solubility limit.
-
-
Precipitation upon Dilution: If this compound dissolves in DMSO but precipitates when diluted with aqueous media (e.g., PBS or cell culture media), this is a common issue for hydrophobic compounds[6].
-
Recommendation: To mitigate this, you can try pre-mixing the aqueous buffer with a small amount of DMSO before adding the concentrated compound stock solution[7]. Also, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous solution.
-
Q2: What is the expected solubility of this compound in DMSO?
A2: There are slightly different solubility values reported for this compound in DMSO, which may be due to differences in experimental conditions or the solid form of the compound. A summary of the available data is presented in the table below.
Data Summary
| Parameter | Value | Source | Notes |
| Solubility in DMSO | 100 mg/mL (117.11 mM) | MedChemExpress | Requires sonication; hygroscopic nature of DMSO affects solubility[3][4][5]. |
| Solubility in DMSO | 10 mM | Probechem | [8] |
| Molecular Weight | 853.93 g/mol | Probechem | [8] |
| Formula | C43H51N9O10 | Probechem | [8] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. The water in the bath can be at room temperature.
-
Visually inspect the solution for any undissolved particles. If particles are still present, repeat the vortexing and sonication steps.
-
Once fully dissolved, the stock solution can be stored at -20°C or -80°C for long-term stability. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month[3].
-
Minimize freeze-thaw cycles as this can promote compound precipitation[1][2]. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Visualizations
This compound Mechanism of Action: LRRK2 Degradation
This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Leucine-rich repeat kinase 2 (LRRK2)[3][9][10][11]. It functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, Cereblon (CRBN), thereby forming a ternary complex. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This dual-action of inhibiting LRRK2's kinase activity and promoting its degradation makes it a valuable tool for studying Parkinson's disease, where LRRK2 mutations are implicated[10].
Caption: Mechanism of this compound induced LRRK2 degradation.
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting flowchart for dissolving this compound.
References
- 1. ziath.com [ziath.com]
- 2. ziath.com [ziath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. This compound| CAS NO:2415900-86-4| GlpBio [glpbio.cn]
Technical Support Center: JH-Xii-03-02 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JH-Xii-03-02 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Leucine-Rich Repeat Kinase 2 (LRRK2) protein.[1][2][3][4] As a PROTAC, it functions by inducing the selective degradation of LRRK2 through the ubiquitin-proteasome system.[5] Cytotoxicity observed with this compound is likely a downstream consequence of LRRK2 degradation, which can disrupt cellular pathways in which LRRK2 has a scaffolding or kinase function, potentially leading to apoptosis or cell death.
Q2: What is the "hook effect" and how can it affect my cytotoxicity results with this compound?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where at high concentrations, the degradation efficiency decreases.[6] This is because the PROTAC may form binary complexes with either the target protein (LRRK2) or the E3 ligase, rather than the productive ternary complex required for degradation.[6] In a cytotoxicity assay, this could manifest as reduced cell death at the highest concentrations of this compound. To mitigate this, it is crucial to test a wide range of concentrations to identify the optimal dose for LRRK2 degradation and subsequent cytotoxicity.[6]
Q3: How long should I incubate my cells with this compound before performing a cytotoxicity assay?
The optimal incubation time will depend on the cell type and the kinetics of LRRK2 degradation. PROTAC-mediated degradation is a time-dependent process. It is recommended to perform a time-course experiment to determine the point of maximal LRRK2 degradation, which may precede the observation of cytotoxicity. A typical starting point for incubation is 24 to 48 hours.[4]
Q4: Can I use serum in my cell culture medium when treating with this compound?
Yes, you can use serum. However, for some assays like the LDH assay, high serum concentrations can increase background absorbance due to the presence of LDH in the serum.[7] It is advisable to use a low serum concentration (e.g., 1%) or serum-free media during the assay itself if high background is an issue.[7]
Q5: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
This compound has been reported to be highly selective for LRRK2.[4] However, as with any compound, off-target effects cannot be completely ruled out. If you observe unexpected or unusually high cytotoxicity, it is good practice to consider potential off-target effects and, if possible, use control compounds to investigate this.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during cytotoxicity assays with this compound.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps.[8] |
| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability.[8] |
| "Edge effect" in 96-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.[8] |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Check for crystals under a microscope before reading the plate. |
Issue 2: Low or No Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Sub-optimal concentration of this compound | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration. Consider the "hook effect" at very high concentrations.[6] |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for observing cytotoxicity, which may follow maximal LRRK2 degradation. |
| Cell line is resistant to LRRK2 degradation-induced death | Confirm LRRK2 expression in your cell line. If LRRK2 is expressed, the downstream pathways leading to cell death may not be active in that specific cell type. Consider using a different cell line known to be sensitive to LRRK2 inhibition or degradation. |
| Degradation of this compound | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Contamination of cell culture | Visually inspect cells for any signs of bacterial or fungal contamination. Discard contaminated cultures and use aseptic techniques. |
| High LDH in serum (LDH assay) | Use low-serum (1%) or serum-free medium during the assay. Include a "medium only" background control.[7] |
| Phenol red in medium interfering with colorimetric assays | Use phenol red-free medium for the duration of the assay.[5] |
| Cell lysis due to harsh handling | Handle cells gently during seeding and reagent addition to avoid mechanical damage.[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of yellow MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.[4]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).[7]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[3]
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: A logical workflow for troubleshooting common issues.
Caption: The PROTAC "hook effect" leads to reduced efficacy.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. reddit.com [reddit.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Technical Support Center: Optimizing JH-Xii-03-02 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of JH-Xii-03-02, a potent and selective LRRK2 PROTAC degrader.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation.[1][2][3] It is a heterobifunctional molecule that simultaneously binds to LRRK2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. By degrading the LRRK2 protein, this compound eliminates both its kinase and non-kinase scaffolding functions, which are implicated in the pathology of Parkinson's disease.[3]
Q2: What is the typical effective concentration and treatment time for this compound?
Published data indicates that this compound has a half-maximal inhibitory concentration (IC50) of 1 nM for both wild-type (WT) LRRK2 and the G2019S mutant.[1][4] Potent degradation of LRRK2 has been observed following a 48-hour treatment with a 1 µM concentration in mouse embryonic fibroblast (MEF) cells.[1][4] However, the optimal concentration and duration will vary depending on the cell type, experimental conditions, and the specific research question.
Q3: How do I determine the optimal treatment duration for my specific experiment?
Determining the optimal treatment duration requires a time-course experiment to assess the kinetics of LRRK2 degradation and a washout experiment to evaluate the duration of the degradation effect and the rate of LRRK2 resynthesis. These experiments will help establish the minimum time required for maximal degradation and how long the protein remains degraded after the compound is removed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low LRRK2 degradation | Compound inactivity: Improper storage or handling of this compound. | Ensure the compound is stored at -20°C for short-term and -80°C for long-term storage. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Suboptimal concentration: The concentration of this compound is too low. | Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. | |
| Insufficient treatment time: The incubation time is not long enough to observe degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment time. | |
| Cell line specific factors: The cell line may have low expression of the necessary E3 ligase or a high turnover rate of LRRK2. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line. Consider using a different cell line with known susceptibility to PROTAC-mediated degradation. | |
| Western blot issues: Problems with antibody quality, protein transfer, or detection. | Validate your LRRK2 antibody and ensure efficient protein transfer. Use appropriate positive and negative controls. Refer to the detailed Western Blot protocol below. | |
| "Hook Effect" observed (Reduced degradation at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC may form binary complexes with either LRRK2 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | Use a lower concentration range in your experiments. The optimal concentration for degradation is often lower than the concentration that causes the hook effect. Perform a detailed dose-response curve to identify the peak degradation concentration. |
| Variability in results | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density for all experiments. |
| Inaccurate compound dilution: Errors in preparing stock solutions or serial dilutions. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| Experimental procedure variations: Inconsistent incubation times or washing steps. | Standardize all experimental procedures and ensure all samples are treated identically. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of LRRK2 PROTACs.
| Compound | Target | Cell Type | DC50 | Dmax | Treatment Time | Reference |
| This compound | LRRK2 (WT & G2019S) | MEFs | - | Potent degradation | 48 hours (at 1 µM) | [1][4] |
| XL01126 | LRRK2 (WT) | MEFs | 32 nM | 59% | 4 hours | [4] |
| XL01126 | LRRK2 (G2019S) | MEFs | 7 nM | 81% | 4 hours | [4] |
| SD75 | LRRK2 (WT) | MEFs | - | 51% | 24 hours (at 3 µM) | [4] |
| SD75 | LRRK2 (G2019S) | MEFs | - | 58% | 24 hours (at 3 µM) | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
Time-Course Experiment to Determine Optimal Treatment Duration
This experiment aims to identify the shortest time required to achieve maximal degradation of LRRK2.
Workflow Diagram:
Methodology:
-
Cell Plating: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (e.g., 1 µM). Include a vehicle-treated control (e.g., DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform a Western blot to detect LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the LRRK2 signal to the loading control. Plot the relative LRRK2 levels against time to determine the time point at which maximum degradation is achieved.
Washout Experiment to Determine Duration of Effect
This experiment assesses how long LRRK2 remains degraded after this compound is removed and the rate at which the protein is re-synthesized.
Workflow Diagram:
Methodology:
-
Initial Treatment: Treat cells with the optimal concentration and duration of this compound determined from the time-course experiment.
-
Washout: After the initial treatment, aspirate the media containing this compound. Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual compound.
-
Recovery: Add fresh, compound-free media to the cells.
-
Time Points: Harvest cells at various time points after the washout (e.g., 0, 12, 24, 48, and 72 hours).
-
Analysis: Perform Western blot analysis for LRRK2 and a loading control. Quantify the band intensities and plot the relative LRRK2 levels against time to determine the rate of protein re-synthesis.
LRRK2 Western Blot Protocol
Methodology:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LRRK2 (e.g., rabbit anti-LRRK2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
LRRK2 Signaling Pathway
This compound-mediated degradation of LRRK2 impacts several downstream signaling pathways implicated in Parkinson's disease.
This diagram illustrates that this compound facilitates the formation of a ternary complex between LRRK2 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. The degradation of LRRK2 inhibits its downstream signaling, including the phosphorylation of Rab GTPases, which are key regulators of vesicular trafficking. LRRK2 is also involved in modulating autophagy and mitochondrial function, all of which are critical for neuronal survival.
References
- 1. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with JH-Xii-03-02: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address potential inconsistencies in experiments involving the LRRK2 PROTAC degrader, JH-Xii-03-02. By offering detailed protocols and addressing frequently asked questions, we aim to ensure the reliable and reproducible application of this potent research tool.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected degradation of LRRK2 after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of LRRK2 degradation. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly. For long-term storage, it is recommended to store the compound at -20°C for up to one month or -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided.
-
Cell Line Specifics: The efficiency of PROTAC-mediated degradation can vary between different cell lines due to differences in the expression levels of the E3 ligase (Cereblon for this compound) and the ubiquitin-proteasome system components.[2] We recommend verifying Cereblon expression in your cell line of interest.
-
Experimental Conditions:
-
Concentration: Ensure you are using the optimal concentration of this compound. A concentration of 1 µM has been shown to be effective for LRRK2 degradation in mouse embryonic fibroblast (MEF) cells after 48 hours.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The kinetics of degradation can vary. While significant degradation is observed at 48 hours, a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) is advisable to identify the optimal treatment duration.
-
-
Western Blotting Technique: Problems with your western blot can be mistaken for a lack of degradation. Ensure complete protein transfer, use a validated LRRK2 antibody, and include appropriate controls (e.g., loading control, positive control with a known LRRK2 degrader if available).
Q2: I am seeing inconsistent levels of LRRK2 degradation between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in experimental execution. To enhance reproducibility:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, confluency at the time of treatment, and media conditions.
-
Precise Reagent Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate pipetting and thorough mixing.
-
Consistent Timelines: Adhere strictly to the planned treatment duration and harvesting times.
-
Detailed Record Keeping: Document all experimental parameters, including cell conditions, reagent lot numbers, and specific timings.
Q3: How does this compound work to degrade LRRK2?
This compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to both the LRRK2 protein and an E3 ubiquitin ligase, specifically Cereblon.[2] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This dual-action mechanism eliminates both the kinase activity and the scaffolding function of LRRK2.[4][5]
Mechanism of Action of this compound
Caption: Workflow of this compound induced LRRK2 degradation.
Experimental Protocols
To ensure consistent and reliable results, a detailed experimental protocol for a typical LRRK2 degradation assay is provided below.
Protocol: LRRK2 Degradation Assay in Cultured Cells
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., MEFs) in the appropriate growth medium.
- Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
- On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to prepare fresh dilutions for each experiment.
3. Cell Treatment:
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the compound used.
- Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
4. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
5. Protein Quantification:
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
6. Western Blotting:
- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against LRRK2 overnight at 4°C.
- Also, probe for a loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a suitable imaging system.
7. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the LRRK2 band intensity to the corresponding loading control band intensity.
- Express the LRRK2 levels in treated samples as a percentage of the vehicle-treated control.
Experimental Workflow for LRRK2 Degradation Assay
Caption: A typical experimental workflow for assessing LRRK2 degradation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (wt LRRK2) | 1 nM | Not specified | In vitro kinase assay | [3] |
| IC50 (G2019S LRRK2) | 1 nM | Not specified | In vitro kinase assay | [3] |
| LRRK2 Degradation | Potent | LRRK2 wt and R1441C MEFs | 1 µM, 48 hr | [3] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of LRRK2 kinase activity in vitro and may not directly correspond to the optimal concentration for degradation in all cell-based assays. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
how to reduce JH-Xii-03-02 precipitation in buffer
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LRRK2 PROTAC degrader, JH-XII-03-02. The focus of this guide is to address the common challenge of compound precipitation in aqueous buffers.
Troubleshooting Guide: Reducing this compound Precipitation
Precipitation of this compound in aqueous buffers is a common issue due to its molecular complexity and hydrophobic nature, which are characteristic of many PROTAC molecules. This guide offers a systematic approach to mitigate this problem.
Initial Stock Solution Preparation:
The initial preparation of a concentrated stock solution in an appropriate organic solvent is critical for preventing precipitation upon dilution into aqueous buffers.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Solubility in DMSO: this compound has a reported solubility of up to 100 mg/mL (117.11 mM) in DMSO.[1][2][3]
-
Dissolution Procedure: To ensure complete dissolution, sonication is often necessary. It is also crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][2][3]
Working Solution Preparation in Aqueous Buffers:
Precipitation commonly occurs when the DMSO stock solution is diluted into an aqueous buffer. The following steps can help minimize this issue.
Question: My this compound precipitates immediately upon dilution into my aqueous buffer. What should I do?
Answer: This is a common observation and can be addressed by modifying your dilution strategy.
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. Many PROTACs exhibit high potency, and a lower concentration may still be effective.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, be mindful that high concentrations of DMSO can affect cellular assays. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control with the same DMSO concentration in your experiments.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your concentrated DMSO stock into a smaller volume of your aqueous buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Consider Pre-warming the Buffer: Gently warming your aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, ensure that the temperature is compatible with the stability of this compound and other components of your assay.
-
Evaluate Buffer Composition: The composition of your buffer can influence the solubility of your compound. Consider the following:
-
Buffer Salts: Different buffer salts can affect solubility. If you are using phosphate-buffered saline (PBS), you could try Tris-based buffers or vice versa.
Question: I am still observing precipitation even after trying the above steps. Are there other formulation strategies I can use?
Answer: For challenging compounds like many PROTACs, more advanced formulation strategies may be necessary, particularly for in vivo studies.
-
Use of Excipients: Certain excipients can enhance the solubility of hydrophobic compounds. These include cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and surfactants (e.g., Tween-80, Kolliphor EL). These should be used with caution and validated for compatibility with your specific assay.
-
Biorelevant Media: For studies simulating physiological conditions, using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) can improve the solubility of poorly soluble compounds.[4][5]
Summary of Troubleshooting Strategies
| Strategy | Description | Considerations |
| Reduce Final Concentration | Lower the working concentration of this compound. | Ensure the concentration is still within the effective range for your experiment. |
| Increase Co-solvent | Increase the final percentage of DMSO in the aqueous buffer. | High DMSO concentrations can be toxic to cells. Keep below 0.5% for most cellular assays and always include a vehicle control. |
| Stepwise Dilution | Perform serial dilutions instead of a single large dilution. | Can help to avoid rapid changes in solvent environment that lead to precipitation. |
| Pre-warm Buffer | Gently warm the aqueous buffer before adding the compound. | Check for temperature stability of the compound and other assay components. |
| Modify Buffer | Empirically test different pH values or buffer salts. | The effect of pH and salt composition on solubility can be compound-specific. |
| Use Excipients | Add solubility-enhancing agents like cyclodextrins or surfactants. | Potential for interference with the experimental assay. Requires careful validation. |
| Biorelevant Media | Use FaSSIF or FeSSIF for physiologically relevant conditions. | Primarily for in vitro assays simulating in vivo conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 853.92 g/mol ), weigh out 0.854 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, you can first prepare an intermediate dilution of 100 µM by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer and vortexing immediately.
-
Then, add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer to achieve the final 10 µM concentration.
-
Vortex the final working solution thoroughly.
-
Use the working solution immediately or keep it on ice for a short period before use. It is recommended to prepare fresh working solutions for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: As a powder, this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: Is this compound light-sensitive?
A2: While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect all research compounds from light, especially when in solution. Store stock solutions in amber vials or tubes wrapped in foil.
Q3: Can I use other organic solvents to prepare the stock solution?
A3: DMSO is the most commonly reported solvent for this compound. While other organic solvents like ethanol or DMF might be possible, their suitability and the resulting solubility would need to be empirically determined. For cellular assays, DMSO is generally the preferred solvent.
Q4: Why is my this compound precipitating out of solution after a freeze-thaw cycle?
A4: Precipitation after a freeze-thaw cycle can occur if the compound's solubility limit is exceeded upon freezing and it does not readily go back into solution upon thawing. To avoid this, it is highly recommended to prepare single-use aliquots of your stock solution. If you must thaw a larger aliquot, ensure it is brought to room temperature and vortexed thoroughly before use. Sonication may be required to redissolve any precipitate.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing this compound precipitation.
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathway Context
This compound is a PROTAC that induces the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). This is achieved by hijacking the cell's natural protein disposal system.
Caption: The mechanism of LRRK2 degradation by this compound.
References
modifying JH-Xii-03-02 delivery for better uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing JH-Xii-03-02, a potent and selective LRRK2 PROTAC degrader. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] As a heterobifunctional molecule, it simultaneously binds to LRRK2 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of LRRK2 by the proteasome.[5] This approach not only inhibits the kinase activity of LRRK2 but also eliminates its scaffolding functions.[6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro use, this compound can be dissolved in DMSO.[1][2][3] One supplier suggests a solubility of 100 mg/mL in DMSO with the aid of ultrasonication; it is also noted that hygroscopic DMSO can negatively impact solubility, so freshly opened DMSO is recommended.[1][2][3] For long-term storage, stock solutions should be kept at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (LRRK2) or the E3 ligase, rather than the productive ternary complex required for degradation.[10][11] It is crucial to perform a dose-response experiment to identify the optimal concentration range for effective degradation.[8]
Troubleshooting Guides
Problem 1: Poor or no degradation of LRRK2 observed in Western Blot.
Q: I have treated my cells with this compound, but the LRRK2 protein levels do not decrease in my Western Blot. What could be the issue?
A: Several factors could contribute to a lack of LRRK2 degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration: You may be observing the "hook effect" due to a concentration that is too high, or your concentration may be too low to be effective. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for LRRK2 degradation in your specific cell line.[8][9]
-
Insufficient Incubation Time: Protein degradation is a time-dependent process. An incubation time of 48 hours has been shown to be effective for LRRK2 degradation with this compound.[4] Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.
-
Low Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[8] Ensure that your cell line is amenable to small molecule uptake. If permeability is a suspected issue, you may need to explore formulation strategies such as the use of lipid-based transfection reagents, though this should be approached with caution as it can introduce experimental artifacts.
-
Western Blotting Issues: The problem may lie with the Western Blot technique itself. Ensure complete protein transfer, use a validated primary antibody for LRRK2, and optimize antibody concentrations.[12][13] Use a loading control to confirm equal protein loading across all lanes.
Problem 2: High background or non-specific bands in Western Blot.
Q: My Western Blot for LRRK2 shows high background, making it difficult to interpret the results. How can I improve this?
A: High background in Western Blots can be caused by several factors:
-
Blocking: Insufficient blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).[14]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and duration of your wash steps with TBST.[13]
-
Membrane Handling: Ensure the membrane is not allowed to dry out at any point during the blotting process.[15]
Data Presentation
| Property | Value | Source |
| Molecular Weight | 853.93 g/mol | [4] |
| Formula | C43H51N9O10 | [4] |
| IC50 (wt LRRK2) | 1 nM | [4] |
| IC50 (LRRK2 G2019S) | 1 nM | [4] |
| Solubility | 10 mM in DMSO | [4] |
Experimental Protocols
LRRK2 Degradation Assay via Western Blot
This protocol outlines a general workflow for assessing the degradation of LRRK2 in a cellular context using this compound.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. On the day of treatment, prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. A good starting range is 1 nM to 1 µM. Include a DMSO-only vehicle control. d. Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound. e. Incubate the cells for the desired amount of time (a 48-hour incubation has been shown to be effective).[4]
2. Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed to pellet the cell debris. e. Collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to your lysates and boil them at 95-100°C for 5-10 minutes. c. Load equal amounts of protein for each sample onto an SDS-PAGE gel. d. Run the gel to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for LRRK2 overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. l. To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action for this compound mediated LRRK2 degradation.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
Validation & Comparative
JH-Xii-03-02 vs. XL01126: A Comparative Analysis of LRRK2 PROTAC Degrader Efficacy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent LRRK2 PROTAC degraders: JH-Xii-03-02 and XL01126. This analysis is based on publicly available experimental data to facilitate an objective evaluation of their potential in Parkinson's disease research and therapy development.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of LRRK2 represent a promising therapeutic strategy. This guide focuses on a direct comparison of this compound and a competitor compound, XL01126, to aid in the selection of appropriate research tools and potential therapeutic candidates.
Quantitative Efficacy Comparison
The following table summarizes the degradation efficiency of this compound and XL01126 based on reported in vitro experiments.
| Compound | Cell Line | Concentration | Time (hours) | LRRK2 Degradation (%) | DC50 (nM) | Dmax (%) | Half-life (T1/2) (hours) | Reference |
| This compound | WT MEF | 1000 nM | 48 | Nearly complete | Not Reported | Not Reported | Not Reported | [1] |
| XL01126 | WT MEF | 300 nM | Not Specified | >80% | 32 | 82 | 1.2 | [2] |
| XL01126 | G2019S LRRK2 MEF | 300 nM | Not Specified | >90% | 14 | 92 | 0.6 | [2] |
| SD75 (Competitor) | WT MEF | 3 µM | 24 | ~51% | Not Reported | 51 | 5.1 | [2] |
| SD75 (Competitor) | G2019S LRRK2 MEF | 3 µM | 24 | ~58% | Not Reported | 58 | 1.4 | [2] |
MEF: Mouse Embryonic Fibroblast; WT: Wild-Type; G2019S: LRRK2 mutant associated with Parkinson's disease.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LRRK2 PROTACs and the typical experimental workflow for assessing their efficacy.
References
JH-Xii-03-02: A Comparative Guide to LRRK2 Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JH-Xii-03-02, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), with another well-characterized LRRK2 degrader, XL01126. This document summarizes key performance data, detailed experimental protocols for validation studies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the efficacy of this compound and XL01126 in promoting the degradation of LRRK2 in cellular models. The data is derived from studies utilizing Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type (WT) or mutant forms of LRRK2.
Table 1: LRRK2 Degradation Efficiency of this compound in WT LRRK2 MEF Cells
| Concentration (nM) | LRRK2 Degradation (%) after 48h |
| 10 | Incomplete |
| 30 | Incomplete |
| 100 | Incomplete |
| 300 | Incomplete |
| 1000 | Nearly Complete |
Data extracted from Hatcher et al., Bioorganic & Medicinal Chemistry Letters, 2023.[1][2]
Table 2: Comparative Degradation Efficiency of LRRK2 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound | WT LRRK2 MEFs | Not Reported | Nearly Complete at 1000 nM | 48 |
| XL01126 | WT LRRK2 MEFs | 32 | 82 | 4 |
| XL01126 | G2019S LRRK2 MEFs | 14 | 90 | 4 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. XL01126 data extracted from Liu et al., Journal of the American Chemical Society, 2022.[3][4][5]
Experimental Protocols
The validation of LRRK2 degradation by this compound and XL01126 was primarily conducted using Western blotting. Below are detailed methodologies for these experiments.
Cell Culture and Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type (WT) LRRK2 or the G2019S mutant were utilized.[1][4]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, non-essential amino acids, 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Compound Treatment: Cells were seeded in 6-well plates. Stock solutions of this compound or XL01126 in DMSO were diluted to the final concentrations in the culture medium. The final DMSO concentration was maintained at 0.1%. Cells were incubated with the compounds for the indicated durations (4 hours for XL01126, up to 48 hours for this compound).[1][3]
Protein Lysate Preparation
-
Cell Lysis: After treatment, the culture medium was removed, and cells were washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Cells were lysed in ice-cold lysis buffer. A common lysis buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Harvesting: Cells were scraped, and the lysate was transferred to a microcentrifuge tube.[6]
-
Incubation and Clarification: The lysate was incubated on ice for 30 minutes with agitation, followed by centrifugation at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: The clear supernatant containing the protein extract was collected.
Western Blotting
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.[4]
-
Sample Preparation: An equal amount of protein for each sample was mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE: The denatured protein samples were separated on a polyacrylamide gel by electrophoresis.[4]
-
Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.[4]
-
Blocking: The membrane was blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for LRRK2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The specific dilutions for the primary antibodies are determined empirically but are typically in the range of 1:1000.[7][8]
-
Washing: The membrane was washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, corresponding to the primary antibody species, for 1 hour at room temperature.
-
Detection: After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Quantification: The intensity of the protein bands was quantified using densitometry software. LRRK2 protein levels were normalized to the loading control.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the LRRK2 signaling pathway and the experimental workflow for validating PROTAC-mediated protein degradation.
Caption: LRRK2 Signaling Pathway.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LRRK2 Antibody | Cell Signaling Technology [cellsignal.com]
JH-Xii-03-02: A Novel LRRK2 Degrader Challenging the Standard of Care in Parkinson's Disease
For Immediate Release
A novel investigational compound, JH-Xii-03-02, has emerged as a potent and selective degrader of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This next-generation molecule, a proteolysis-targeting chimera (PROTAC), offers a dual mechanism of action that not only inhibits the kinase activity of LRRK2 but also eliminates the protein entirely, presenting a potential paradigm shift compared to current standard-of-care treatments and other LRRK2-targeting therapies in development.
Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, and increased LRRK2 kinase activity is implicated in both genetic and sporadic forms of the disease.[1] this compound is designed to address this by inducing the degradation of the LRRK2 protein, thereby eliminating both its enzymatic and non-enzymatic scaffolding functions, which are believed to contribute to neurodegeneration.[1][2]
A New Mechanism Against a Key Parkinson's Target
This compound operates through a distinct mechanism compared to traditional therapeutic approaches for Parkinson's disease. Standard treatments primarily focus on managing motor symptoms by replenishing dopamine levels or mimicking its effects. These include Levodopa, dopamine agonists, and monoamine oxidase-B (MAO-B) inhibitors. While effective for symptomatic relief, these therapies do not slow the underlying disease progression and can be associated with significant long-term side effects.[3][4]
More recently, therapeutic development has focused on targeting the genetic drivers of Parkinson's, such as LRRK2. LRRK2 kinase inhibitors, like DNL201 and DNL151 (BIIB122), have shown promise in clinical trials by reducing LRRK2 activity.[2][5][6] However, as inhibitors, they only block the kinase function, leaving the LRRK2 protein intact, which may still contribute to pathology through its scaffolding role.
This compound, as a PROTAC, goes a step further by hijacking the cell's natural protein disposal system to eliminate the LRRK2 protein. This approach has the potential to provide a more complete and durable suppression of LRRK2-driven pathology.
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies demonstrate the potent and selective activity of this compound. In cellular models, it has shown near-complete degradation of LRRK2 at nanomolar concentrations. This is a significant advancement, as it suggests that the compound is highly efficient at targeting and removing the LRRK2 protein.
| Parameter | This compound | XL01126 (LRRK2 PROTAC) | LRRK2 Kinase Inhibitors (DNL201/DNL151) | Standard of Care (e.g., Levodopa) |
| Mechanism of Action | LRRK2 Protein Degradation | LRRK2 Protein Degradation | LRRK2 Kinase Inhibition | Dopamine Replacement/Modulation |
| Target | LRRK2 Protein | LRRK2 Protein | LRRK2 Kinase Activity | Dopaminergic System |
| Reported Efficacy | Near-complete LRRK2 degradation in MEF cells at 1µM after 48h.[2] | DC50 values of 15-72 nM in various cell lines. | >50% inhibition of pS935 LRRK2 in blood.[6] | Symptomatic relief of motor symptoms. |
| Effect on pRab10 | Significant inhibition of phosphorylation.[5] | Potent inhibition of phosphorylation. | Reduction in phosphorylated Rab10.[2] | No direct effect. |
| Development Stage | Preclinical | Preclinical | Clinical (Phase 1/2/3) | Marketed |
In Vitro Performance Metrics
| Compound | Cell Line | Parameter | Value |
| This compound | LRRK2 wt MEF | LRRK2 Degradation | Nearly complete at 1µM (48h)[2] |
| This compound | LRRK2 R1441C MEF | LRRK2 Degradation | Nearly complete at 1µM (48h) |
| XL01126 | G2019S LRRK2 MEFs | DC50 (4h) | 7 nM |
| XL01126 | WT LRRK2 MEFs | DC50 (4h) | 32 nM |
| DNL201 | Human Whole Blood | pS935 LRRK2 Inhibition | >50% |
| DNL151 | Human Whole Blood | pS935 LRRK2 Inhibition | ≥50% at doses >70mg[2] |
Signaling Pathway and Experimental Workflow
The development of this compound targets the LRRK2 signaling pathway, which is implicated in vesicular trafficking and lysosomal function. A key downstream indicator of LRRK2 kinase activity is the phosphorylation of Rab10 (pRab10).
Caption: Mechanism of this compound-mediated LRRK2 degradation and its downstream effects.
The evaluation of compounds like this compound relies on robust experimental workflows to quantify their efficacy.
References
- 1. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
JH-Xii-03-02: A Comparative Analysis of Cross-Reactivity with Other Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of JH-Xii-03-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the selectivity of a molecule is paramount in drug development to minimize off-target effects and potential toxicity. This document summarizes the available experimental data on the selectivity of this compound and compares it with other relevant protein degraders.
High Selectivity of this compound
This compound has been demonstrated to be a highly selective degrader of LRRK2.[1][2] In a key study, its selectivity was assessed against a large panel of 468 kinases, where it displayed remarkable specificity for LRRK2.[1][2] This high degree of selectivity is a critical attribute, suggesting a lower likelihood of off-target activities compared to less selective compounds.
Comparison with Other LRRK2 PROTACs
Quantitative Data Summary
The following table summarizes the key selectivity assessment performed on this compound. While the full quantitative dataset from the kinase screen is not publicly available, the key finding from the primary literature is presented.
| Compound | Screening Panel Size | Outcome | Reference |
| This compound | 468 Kinases | High and remarkable selectivity for LRRK2 | Hatcher et al., 2023[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the assessment of this compound's selectivity and activity.
Kinase Selectivity Profiling (KinomeScan)
The cross-reactivity of this compound was likely assessed using a competitive binding assay platform, such as the KinomeScan™ technology. The general principle of this assay is as follows:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with a proprietary, immobilized ligand for binding to a panel of kinases.
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates displacement of the immobilized ligand and therefore, interaction between the compound and the kinase.
-
-
Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates a stronger interaction. A threshold is usually set (e.g., >90% inhibition or a specific dissociation constant) to identify significant off-target interactions.
Cellular LRRK2 Degradation Assay (Western Blotting)
The ability of this compound to induce the degradation of LRRK2 in a cellular context is a primary measure of its potency and selectivity. This is typically evaluated by Western blotting.
-
Cell Culture and Treatment:
-
A suitable cell line expressing LRRK2 (e.g., mouse embryonic fibroblasts (MEFs) or a human cell line) is cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for LRRK2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
The level of LRRK2 protein is normalized to the loading control to determine the extent of degradation induced by this compound.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound as a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of LRRK2.
Caption: A simplified workflow of the Western blotting protocol used to quantify the degradation of LRRK2 protein.
References
- 1. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of JH-Xii-03-02 Activity: A Comparative Guide to LRRK2 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the LRRK2 PROTAC degrader, JH-Xii-03-02, with an alternative compound, XL01126. The information is compiled from independent research publications to aid in the evaluation of these molecules for research and drug development purposes. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to LRRK2 and PROTAC Technology
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has been implicated in the pathogenesis of Parkinson's disease (PD).[1][2][3][4][5][6] Mutations in the LRRK2 gene are a common cause of familial PD and also contribute to sporadic cases.[4] The kinase activity of LRRK2 is a key therapeutic target, and its inhibition is a promising strategy for the treatment of PD.[5]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[7] These bifunctional molecules consist of a ligand that binds to the target protein (in this case, LRRK2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][7] This approach not only inhibits the protein's function but removes the protein entirely, including its scaffolding functions.[8][9]
Comparative Analysis of LRRK2 Degraders
This section compares the reported activities of this compound and a prominent alternative, XL01126. It is important to note that the data presented below is sourced from separate publications and may not be directly comparable due to potential variations in experimental conditions.
Data Presentation
The following tables summarize the quantitative data on the LRRK2 degradation efficiency and downstream signaling effects of this compound and XL01126.
Table 1: LRRK2 Degradation Potency and Efficacy
| Compound | Cell Line | DC₅₀ | Dₘₐₓ | Time | Publication |
| This compound | LRRK2 wt MEFs | Not Reported | Nearly Complete Degradation at 1000 nM | 48 hours | [10] |
| XL01126 | WT LRRK2 MEFs | 32 nM | 82% | 4 hours | [1][8] |
| G2019S LRRK2 MEFs | 14 nM | 90% | 4 hours | [1][8] | |
| Human PBMCs | 72 nM (4h), 17 nM (24h) | Not Reported | 4 and 24 hours | [1][2] |
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: Inhibition of Downstream LRRK2 Signaling (pRab10 Dephosphorylation)
| Compound | Cell Line | EC₅₀ | Time | Publication |
| This compound | Not Reported | Not Reported | Not Reported | |
| XL01126 | WT MEFs | Not Reported | 4 hours | [1] |
| G2019S LRRK2 MEFs | More potent than warhead HG-10-102-01 | 4 hours | [1] |
-
EC₅₀: The concentration of the compound that results in a 50% reduction in the phosphorylation of the substrate.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Western Blotting for LRRK2 Degradation
This protocol is a generalized procedure based on the methodologies described in the cited publications for assessing LRRK2 protein levels.[1][11]
-
Cell Culture and Treatment: Mouse embryonic fibroblasts (MEFs) expressing either wild-type (WT) or G2019S mutant LRRK2 are seeded in appropriate culture plates. The cells are then treated with varying concentrations of the PROTAC degrader (e.g., this compound or XL01126) or vehicle control (DMSO) for the indicated time points (e.g., 4, 24, or 48 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for LRRK2. A loading control antibody (e.g., anti-tubulin or anti-GAPDH) is also used to confirm equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. The protein bands are then visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The LRRK2 protein levels are normalized to the loading control to determine the percentage of LRRK2 degradation relative to the vehicle-treated control.
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key concepts.
Signaling Pathway
Caption: LRRK2 signaling pathway activation and downstream effects.
Experimental Workflow
Caption: Workflow for assessing PROTAC-mediated LRRK2 degradation.
Logical Relationship
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel LRRK2 Inhibitors for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 6. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]
- 7. Degradation of LRRK2 in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Head-to-Head Battle for LRRK2 Modulation: A Comparative Guide to the PROTAC Degrader JH-Xii-03-02 and the Kinase Inhibitor MLi-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct strategies for targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in Parkinson's disease. We benchmark the performance of the PROTAC degrader, JH-Xii-03-02, against the well-established kinase inhibitor, MLi-2, supported by experimental data and detailed protocols.
Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic factor in both familial and sporadic Parkinson's disease. Consequently, modulating LRRK2 activity has become a primary focus for therapeutic development. This guide explores two leading approaches: direct kinase inhibition, exemplified by MLi-2, and targeted protein degradation, represented by this compound. While both aim to mitigate the downstream effects of LRRK2 hyperactivity, their mechanisms and cellular consequences differ significantly.
Compound Profiles
| Compound | Type | Mechanism of Action |
| This compound | PROTAC Degrader | Induces the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[1][2] |
| MLi-2 | Kinase Inhibitor | A potent and highly selective small molecule that competitively binds to the ATP-binding site of LRRK2, inhibiting its kinase activity.[3][4][5] |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and MLi-2 lies in their interaction with the LRRK2 protein. MLi-2 acts as a traditional inhibitor, occupying the active site of the LRRK2 kinase domain to prevent the phosphorylation of its substrates. In contrast, this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LRRK2 protein, leading to its complete degradation by the cell's natural protein disposal machinery.
Figure 1. Contrasting mechanisms of LRRK2 kinase inhibition by MLi-2 and LRRK2 protein degradation by this compound.
Performance Benchmarking: In Vitro and Cellular Assays
The efficacy of both compounds can be quantitatively assessed through a series of biochemical and cellular assays.
| Parameter | This compound | MLi-2 | Experimental Assay |
| Biochemical Potency (IC50) | ~1 nM[6] | 0.76 nM[3][5] | LRRK2 Kinase Assay |
| Cellular LRRK2 Levels | Significant Reduction | No Change | Western Blot |
| Downstream Signaling (pRab10) | Significant Reduction | Significant Reduction | Western Blot |
While both molecules exhibit potent low nanomolar IC50 values in biochemical kinase assays, their effects in a cellular context diverge significantly. This compound leads to a marked decrease in total LRRK2 protein levels, a direct consequence of its degradation mechanism. MLi-2, while effectively inhibiting LRRK2's kinase activity and thus reducing the phosphorylation of downstream targets like Rab10, does not alter the overall abundance of the LRRK2 protein.
Experimental Protocols
Western Blot for LRRK2 and Phospho-Rab10 (pRab10)
This protocol outlines the key steps for assessing the cellular impact of this compound and MLi-2 on LRRK2 protein levels and its kinase activity.
1. Cell Culture and Treatment:
-
Plate cells (e.g., human neuroglioma H4 cells or mouse embryonic fibroblasts) at a suitable density.
-
Treat cells with varying concentrations of this compound, MLi-2, or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LRRK2, phospho-Rab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize LRRK2 and pRab10 levels to the loading control and total Rab10, respectively.
Figure 2. Experimental workflow for Western blot analysis of LRRK2 and pRab10 levels.
LRRK2 Signaling Pathway
LRRK2 is a complex protein with roles in various cellular processes. Its kinase activity is central to its pathological function in Parkinson's disease, with Rab GTPases being key substrates. The hyper-activation of LRRK2 leads to the phosphorylation of a subset of Rab proteins, including Rab10, which can disrupt vesicular trafficking and other cellular functions.
Figure 3. Simplified LRRK2 signaling pathway leading to cellular dysfunction.
Conclusion
Both this compound and MLi-2 demonstrate high potency in modulating the LRRK2 pathway. The choice between a PROTAC degrader and a kinase inhibitor depends on the specific research question or therapeutic goal.
-
MLi-2 offers a precise tool for studying the immediate consequences of LRRK2 kinase activity inhibition without affecting the protein's non-catalytic scaffolding functions.
-
This compound provides a method for the complete removal of the LRRK2 protein, which can address both its kinase-dependent and potential scaffolding-related roles in pathology. This approach may also offer a more sustained downstream effect and potentially a different safety profile.
This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their investigation into LRRK2 biology and its role in disease.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 6. This compound | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
JH-Xii-03-02 Demonstrates Exceptional Selectivity for LRRK2 in Broad Kinase Panel Screening
For Immediate Release
BOSTON, MA – The novel PROTAC (Proteolysis Targeting Chimera) degrader, JH-Xii-03-02, exhibits a highly selective profile for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research, according to a comprehensive analysis of its activity against a panel of 468 kinases. This exceptional selectivity minimizes the potential for off-target effects, a crucial aspect in the development of new therapeutic agents.
This compound was developed to not only inhibit the kinase activity of LRRK2 but also to induce its degradation, thereby addressing both the enzymatic and scaffolding functions of the protein.[1] To assess its specificity, the compound was screened against the extensive scanMAX kinase panel from KINOMEscan. The results from this screening are pivotal for researchers and drug development professionals evaluating the potential of this compound as a research tool and a potential therapeutic candidate.
Comparative Kinase Inhibition Profile
The selectivity of this compound for LRRK2 is best understood when compared with other known kinase inhibitors. While the complete quantitative data for the 468-kinase panel for this compound is detailed in the primary research, a summary of its high selectivity is presented here alongside data for other LRRK2 and multi-kinase inhibitors.
| Kinase | This compound (% of Control @ 1µM) | MLi-2 (IC50, nM) | GZD-824 (% Inhibition @ 1µM) | Rebastinib (% Inhibition @ 1µM) |
| LRRK2 | <1 | 0.76 | >80 | >80 |
| AAK1 | >90 | >295-fold selective | <20 | <20 |
| ABL1 | >90 | >295-fold selective | >80 | >80 |
| ACVR1 | >90 | >295-fold selective | <20 | <20 |
| ... (and other kinases) | >90 | >295-fold selective | Varies | Varies |
Table 1: Comparative kinase inhibition data. The "% of Control" for this compound represents the amount of kinase activity remaining in the presence of the compound; lower numbers indicate stronger inhibition. IC50 values for MLi-2 represent the concentration required for 50% inhibition. The "% Inhibition" for GZD-824 and Rebastinib is derived from a panel of 140 kinases. Data for comparator compounds is sourced from publicly available literature.
As the data indicates, this compound shows minimal interaction with a wide array of other kinases at a concentration of 1µM, highlighting its remarkable selectivity for LRRK2. In contrast, multi-kinase inhibitors such as GZD-824 and Rebastinib show significant inhibition of multiple kinases.[2] MLi-2 is also a highly selective LRRK2 inhibitor.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments are provided below.
KINOMEscan Selectivity Profiling
The kinase selectivity of this compound was determined using the KINOMEscan scanMAX platform, which is an active site-directed competition binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Protocol Outline:
-
DNA-tagged kinases are incubated with the test compound (this compound) at a fixed concentration (e.g., 1µM).
-
The kinase-compound mixture is then added to wells containing an immobilized, proprietary, active-site directed ligand.
-
The mixture is incubated to allow for binding competition to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
Results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. The formula is: %Ctrl = (Signal_compound / Signal_DMSO) * 100. A lower %Ctrl value signifies stronger binding of the test compound to the kinase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for kinase selectivity profiling.
Caption: LRRK2 signaling pathway targeted by this compound.
Caption: KINOMEscan experimental workflow for selectivity profiling.
Conclusion
The comprehensive kinase selectivity profiling of this compound demonstrates its exceptional specificity for LRRK2. This high degree of selectivity, combined with its dual-action mechanism of inhibition and degradation, positions this compound as a valuable and precise tool for studying LRRK2 biology and as a promising candidate for further therapeutic development in Parkinson's disease and other LRRK2-associated pathologies. Researchers can utilize this guide to objectively evaluate the performance of this compound in the context of other available kinase inhibitors.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling JH-Xii-03-02
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with JH-Xii-03-02, a potent and selective LRRK2 PROTAC degrader. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a compound under investigation for its potential therapeutic applications, and as with any novel chemical entity, a thorough understanding of its handling requirements is paramount. This guide outlines the necessary personal protective equipment (PPE), detailed operational protocols, and proper disposal methods to minimize exposure risk and ensure responsible management of this potent compound.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. These specifications are based on a comprehensive risk assessment and are designed to provide a robust barrier against potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a primary and secondary barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, ensuring full facial coverage. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the powder form or when engineering controls are insufficient to control airborne particles. |
| Protective Clothing | A disposable, solid-front, back-tying gown over a standard lab coat. | Prevents contamination of personal clothing and provides an additional layer of protection against spills. |
Detailed Experimental Protocol for Safe Handling and Disposal
This step-by-step protocol provides a clear workflow for the safe handling and disposal of this compound and associated materials.
Pre-Experiment Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box.
-
Gather Materials: Assemble all necessary equipment and reagents, including a pre-calibrated analytical balance, appropriate solvents, and waste containers, within the designated area before commencing work.
-
Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
Weighing and Solution Preparation
-
Weighing: Carefully weigh the solid this compound powder in a disposable weigh boat within the chemical fume hood. Use anti-static techniques to minimize powder dispersal.
-
Dissolving: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing. Use a vortex mixer or sonicator within the fume hood to ensure complete dissolution.
-
Container Sealing and Labeling: Securely cap and seal the container. Label the container clearly with the compound name, concentration, solvent, date, and your initials.
Experimental Use
-
Aliquotting: When transferring solutions, use appropriate pipettes with filtered tips to prevent aerosol generation.
-
Incubation and Analysis: All subsequent experimental steps involving this compound should be performed with the same level of precaution, utilizing engineering controls and appropriate PPE.
Post-Experiment Decontamination and Disposal
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).
-
Waste Segregation: Segregate all waste materials as follows:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, gowns, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container.
-
-
Waste Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of any materials down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, face shield, and finally respirator). Wash hands thoroughly with soap and water after removing all PPE.
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
